1-(3-Bromo-2-fluorobenzyl)pyrrolidine
Overview
Description
1-(3-Bromo-2-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-fluorobenzyl)pyrrolidine typically involves the reaction of 3-bromo-2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The benzyl group can be reduced to form the corresponding alkyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of pyrrolidone derivatives.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
1-(3-Bromo-2-fluorobenzyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorobenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The molecular targets and pathways involved vary based on the specific biological system being studied[4][4].
Comparison with Similar Compounds
- 1-(3-Bromo-4-fluorobenzyl)pyrrolidine
- 1-(3-Chloro-2-fluorobenzyl)pyrrolidine
- 1-(3-Bromo-2-chlorobenzyl)pyrrolidine
Comparison: 1-(3-Bromo-2-fluorobenzyl)pyrrolidine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This unique substitution pattern can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Properties
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKECQWKNZMQTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C(=CC=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240128 | |
Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809158-06-2 | |
Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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